

# Fmoc-PEG8-NHS ester molecular weight and formula

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## Compound of Interest

Compound Name: Fmoc-PEG8-NHS ester

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## In-Depth Technical Guide: Fmoc-PEG8-NHS Ester

This technical guide provides a comprehensive overview of **Fmoc-PEG8-NHS ester**, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and proteomics. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, experimental protocols for its application, and a visual representation of a typical conjugation workflow.

## Core Concepts: Structure and Functionality

**Fmoc-PEG8-NHS ester** is a polyethylene glycol (PEG) derivative that incorporates three key functional components:

- **Fmoc (9-fluorenylmethoxycarbonyl) group:** A base-labile protecting group for the amine. This allows for selective deprotection under basic conditions to reveal a primary amine, which can then be used for subsequent conjugation steps.
- **PEG8 (octaethylene glycol) spacer:** A hydrophilic chain of eight ethylene glycol units. This PEG linker increases the solubility of the molecule and the resulting conjugate in aqueous media, reduces immunogenicity, and provides a flexible spacer arm between conjugated molecules.

- NHS (N-hydroxysuccinimide) ester: A reactive group at the other end of the PEG spacer. The NHS ester reacts efficiently with primary amines (such as the N-terminus of a protein or the side chain of a lysine residue) under mild conditions (pH 7-9) to form a stable and covalent amide bond.[\[1\]\[2\]](#)

This trifunctional nature makes **Fmoc-PEG8-NHS ester** a versatile tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[\[3\]\[4\]\[5\]](#)

## Physicochemical Properties

The key properties of **Fmoc-PEG8-NHS ester** are summarized in the table below for quick reference.

Property	Value	References
Chemical Formula	C <sub>38</sub> H <sub>52</sub> N <sub>2</sub> O <sub>14</sub>	<a href="#">[3][6][7]</a>
Molecular Weight	760.82 g/mol	<a href="#">[3][4]</a>
Exact Mass	760.3419 g/mol	<a href="#">[6]</a>
Purity	Typically ≥95%	<a href="#">[7][8]</a>
Appearance	Colorless to light yellow liquid or solid	<a href="#">[3]</a>
Solubility	Soluble in DMSO, DMF, DCM	<a href="#">[7]</a>
Storage Conditions	-20°C, protected from moisture	<a href="#">[3][7]</a>

## Experimental Protocols

This section provides a detailed methodology for a common application of **Fmoc-PEG8-NHS ester**: the labeling of a protein with primary amines.

### Materials:

- Protein or other amine-containing molecule to be labeled

- **Fmoc-PEG8-NHS ester**
- Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[9]
- Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.5.[10][11] (Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester[12]).
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[10]
- Purification system: Size-exclusion chromatography (SEC) desalting column or dialysis cassette.[10][13]

## Procedure:

### 1. Preparation of Protein Solution:

- Prepare the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL. [13]
- If the protein is in a buffer containing amines, it must be exchanged into the amine-free Reaction Buffer via dialysis or desalting column.[10]

### 2. Preparation of **Fmoc-PEG8-NHS Ester** Solution:

- Allow the vial of **Fmoc-PEG8-NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.[9]
- Immediately before use, prepare a stock solution (e.g., 10 mM) of the ester in anhydrous DMSO or DMF.[9][10] Vortex gently to ensure it is fully dissolved. Aqueous solutions of NHS esters are not stable and should be used immediately.[11]

### 3. Conjugation Reaction:

- Calculate the required volume of the **Fmoc-PEG8-NHS ester** solution. A 5- to 20-fold molar excess of the NHS ester over the protein is typically recommended as a starting point.[10][12] The optimal ratio depends on the number of accessible amines on the protein and the desired degree of labeling, and may require empirical optimization.
- Add the calculated volume of the ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% to avoid protein denaturation.[10][13]

- Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[10][12] Reactions at room temperature are faster, while incubation at 4°C can minimize protein degradation.[9][12]

#### 4. Quenching the Reaction:

- To stop the labeling reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris).[12]
- Incubate for 15-30 minutes at room temperature to ensure any unreacted **Fmoc-PEG8-NHS ester** is hydrolyzed or quenched.[12]

#### 5. Purification of the Conjugate:

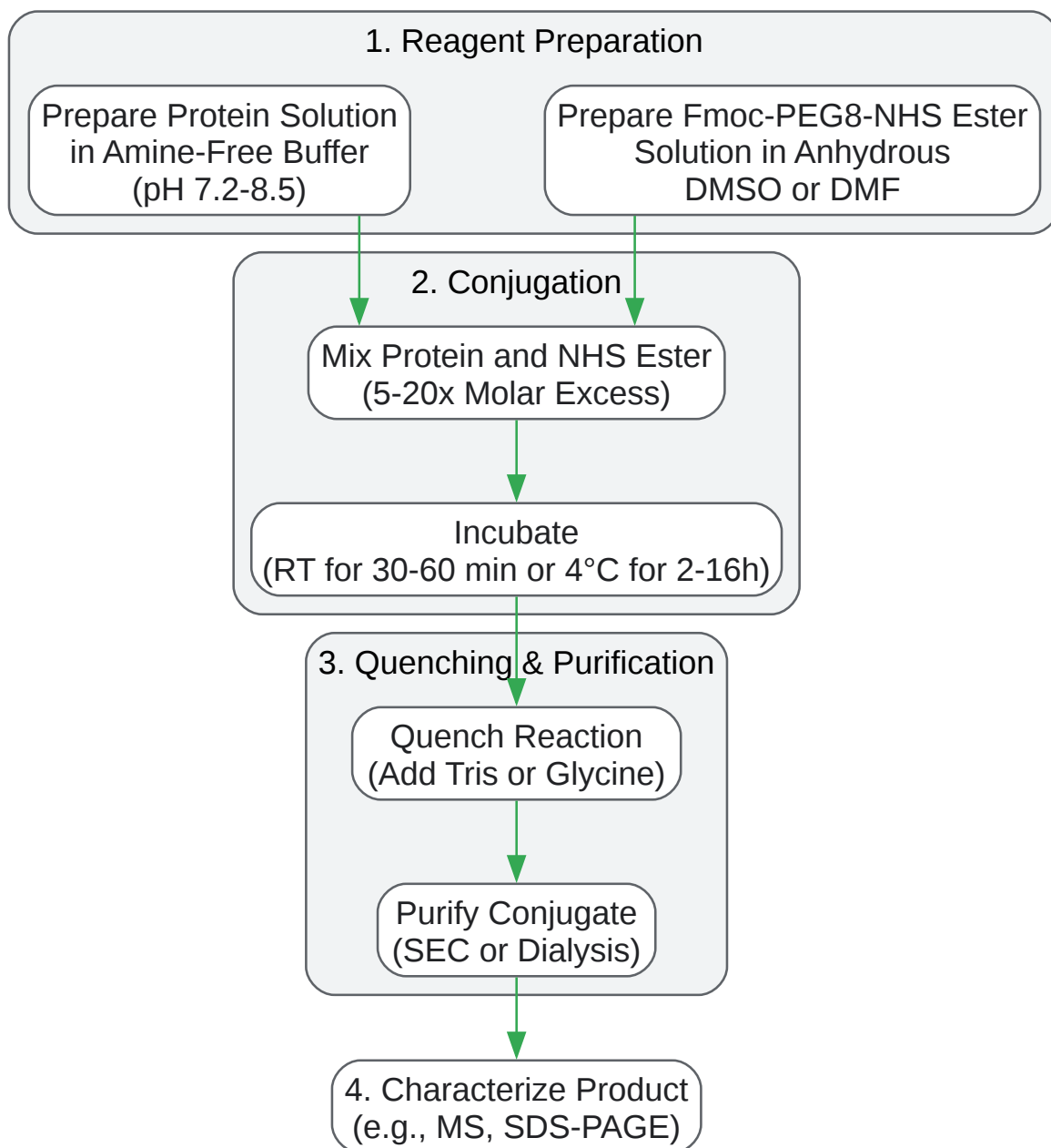
- Remove excess, unreacted, and hydrolyzed **Fmoc-PEG8-NHS ester** and the quenching reagent from the labeled protein conjugate.
- This is most commonly achieved using a size-exclusion desalting column or by dialysis against an appropriate buffer (e.g., PBS).[10]

#### 6. Storage:

- Store the purified PEGylated protein under conditions that are optimal for the unmodified protein.[10]

## Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the conjugation of **Fmoc-PEG8-NHS ester** to a primary amine-containing biomolecule, such as a protein or antibody.



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General workflow for biomolecule conjugation.

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